molecular formula C6H4ClN3O2S B6159181 imidazo[1,2-a]pyrimidine-3-sulfonyl chloride CAS No. 1097218-28-4

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B6159181
CAS No.: 1097218-28-4
M. Wt: 217.63 g/mol
InChI Key: KIXXSKKOAHTUCV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused imidazole-pyrimidine core with a sulfonyl chloride (-SO₂Cl) group at position 2. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1097218-28-4

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H

InChI Key

KIXXSKKOAHTUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Sulfonation of Imidazo[1,2-a]pyrimidine

The direct sulfonation of imidazo[1,2-a]pyrimidine at the 3-position is achieved using chlorosulfonic acid (ClSO₃H) in chloroform under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the imidazo[1,2-a]pyrimidine ring. A typical procedure involves:

  • Dropwise addition of ClSO₃H (1.1 eq) to a chloroform solution of imidazo[1,2-a]pyrimidine at 0°C.

  • Reflux for 6–8 hours to form the 3-sulfonic acid intermediate.

Key Data:

ParameterValue
Temperature60–80°C (reflux)
Reaction Time6–8 hours
Yield (Sulfonic Acid)72–85%

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N):

  • Addition of POCl₃ (1.5 eq) and Et₃N (2.0 eq) to the sulfonic acid in dichloromethane.

  • Stirring at room temperature for 2–4 hours.

Reaction Conditions:

  • Solvent: Dichloromethane or chloroform.

  • Workup: Quenching with ice-water, extraction, and drying over Na₂SO₄.

  • Yield: 68–77%.

Lithiation-Sulfur Dioxide Insertion

Directed Ortho-Metalation

For substrates with electron-withdrawing groups (e.g., esters, nitriles), lithiation with lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) enables precise sulfonation:

  • Deprotonation at the 3-position using LDA (1.1 eq) in tetrahydrofuran (THF) at −78°C.

  • Introduction of sulfur dioxide gas to form the lithium sulfinate intermediate.

Critical Parameters:

  • Temperature: −78°C to 0°C.

  • Sulfur Dioxide Exposure: 20–30 minutes.

Oxidative Chlorination

The sulfinate intermediate undergoes chlorination with N-chlorosuccinimide (NCS) or Cl₂ gas, followed by hydrolysis to yield the sulfonyl chloride:

  • Treatment of the sulfinate with NCS (1.2 eq) in dichloromethane at 0°C.

  • Acidic hydrolysis (HCl, pH 3–4) to isolate the product.

Yield Optimization:

  • NCS Method: 65–73%.

  • Cl₂ Gas Method: 70–78%.

Polymer-Supported Liquid-Phase Synthesis

PEG-Bound Sulfonyl Chloride Intermediate

A recent innovation involves polyethylene glycol (PEG-4000) as a soluble polymer support to facilitate purification:

  • Sulfonation: Reaction of imidazo[1,2-a]pyrimidine with PEG-bound sulfonic acid.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) to form the PEG-supported sulfonyl chloride.

  • Cleavage: Hydrolysis under mild acidic conditions to release the sulfonyl chloride.

Advantages:

  • Simplified purification via precipitation in ether.

  • Reusable PEG matrix reduces waste.

Performance Metrics:

MetricValue
Overall Yield81–89%
Purity (HPLC)>95%

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Sulfonation-Chlorination: Highest scalability (gram-scale) but requires hazardous ClSO₃H.

  • Lithiation Approach: Superior regioselectivity for complex substrates but limited to −78°C conditions.

  • PEG-Supported Method: Eco-friendly with easier workup but higher cost due to PEG usage.

Spectroscopic Validation

  • ¹H NMR: The sulfonyl chloride proton (SO₂Cl) appears as a singlet at δ 3.8–4.2 ppm.

  • IR Spectroscopy: Strong peaks at 1,360 cm⁻¹ (S=O asymmetric stretch) and 1,170 cm⁻¹ (S=O symmetric stretch) .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity :
    • A series of imidazo[1,2-a]pyrimidine derivatives has demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria. In vitro studies revealed that some derivatives exhibited potent antimicrobial activity, suggesting potential for development as new antibiotics .
  • Cancer Treatment :
    • Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride serves as an intermediate in synthesizing compounds targeting cancerous cells. Its derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, making them promising candidates for anti-cancer therapies .
  • Tuberculosis (TB) Treatment :
    • Recent studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine analogs against multidrug-resistant TB (MDR-TB). These compounds exhibit significant activity, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . This positions them as potential therapeutic agents in combating resistant forms of TB.
  • Autoimmune Diseases :
    • Compounds derived from imidazo[1,2-a]pyrimidine have been identified as inhibitors of Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell activation related to autoimmune diseases. These inhibitors show promise for treating conditions such as rheumatoid arthritis and lupus by modulating immune responses .

Agricultural Applications

This compound also finds applications in agricultural chemistry. Its derivatives have been explored for their potential as fungicides and herbicides, demonstrating effectiveness in controlling various plant pathogens and pests. This aspect underscores the compound's versatility beyond medicinal uses.

Case Studies and Research Findings

A comprehensive review of the literature reveals several significant findings regarding the applications of this compound:

Application AreaKey FindingsReferences
AntibacterialPotent activity against gram-positive and gram-negative bacteria; effective against Mycobacterium species.
Cancer TreatmentInhibition of specific kinases associated with tumor growth; potential for drug development.
TuberculosisSignificant activity against MDR-TB; promising MIC values indicating effectiveness.
Autoimmune DiseasesBtk inhibitors derived from this compound show therapeutic potential for autoimmune conditions.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between imidazo[1,2-a]pyrimidine-3-sulfonyl chloride and its analogs:

Compound Core Structure Sulfonyl Chloride Position Molecular Formula Molecular Weight Key Properties/Applications
This compound Pyrimidine + imidazole 3 C₆H₄ClN₃O₂S 249.64 (estimated) High reactivity for sulfonamide synthesis
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride Pyridine + imidazole 3 C₇H₄Cl₂N₂O₂S 251.09 Used in peptide coupling; stable at 4°C
5-Chloro-7-methyl-imidazo[1,2-a]pyrimidine-2-sulfonyl chloride Pyrimidine + imidazole 2 C₇H₅Cl₂N₃O₂S 266.10 Potential intermediate for antitumor agents
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride Pyridazine + imidazole 3 C₆H₃ClN₄O₂S 242.63 Used in agrochemicals; density 1.78 g/cm³

Key Differences :

Core Heterocycle Influence :

  • Pyrimidine vs. Pyridine : Pyrimidine-based analogs (e.g., imidazo[1,2-a]pyrimidine derivatives) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the six-membered ring, enhancing electron-deficient character compared to pyridine analogs. This affects reactivity in cross-coupling reactions .
  • Pyridazine Derivatives : Imidazo[1,2-b]pyridazine-3-sulfonyl chloride has a diazine core, which may alter solubility and metabolic stability in biological systems .

Position of Sulfonyl Chloride :

  • Substitution at position 2 (e.g., 5-chloro-7-methyl-imidazo[1,2-a]pyrimidine-2-sulfonyl chloride ) vs. position 3 significantly impacts steric and electronic interactions. Position 3 substitution in imidazo[1,2-a]pyrimidine/pyridine derivatives is more sterically accessible for nucleophilic attacks, facilitating faster reaction kinetics .

Photophysical Properties :

  • Imidazo[1,2-a]pyrimidine derivatives emit fluorescence at longer wavelengths (λem ~450 nm) compared to pyridine analogs (λem ~400 nm), but with lower intensity due to increased electron-withdrawing effects .

Stability and Handling

  • This compound is expected to be moisture-sensitive, similar to 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, which requires storage at 4°C .

Biological Activity

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an imidazo and pyrimidine ring system with a sulfonyl chloride functional group at the 3-position. This unique structure enhances its reactivity and potential applications in drug development.

Biological Activities

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against specific tumor types, suggesting their potential as anticancer agents .

Antimicrobial Properties
The compound also displays notable antimicrobial activity. It has been reported to inhibit the growth of several bacterial strains, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 6.5 μg/mL and 250 μg/mL, respectively . These findings highlight its potential use in treating infections caused by resistant pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Cyclization Reactions: Utilizing aminopyridines and chloro ketones to form the imidazo framework.
  • Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to yield sulfonamide derivatives.

These synthetic routes underscore the versatility of this compound in generating derivatives with enhanced biological activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural modifications. Variations in substituents at different positions on the imidazo or pyrimidine rings can significantly influence its potency against cancer cells or bacteria. For example:

Substituent PositionEffect on Activity
2-positionEnhances antitumor activity
4-positionIncreases antimicrobial potency

These insights into SAR are critical for guiding future drug design efforts.

Case Studies

  • Anticancer Studies : A study demonstrated that a specific derivative of this compound inhibited cell proliferation in T-47D breast cancer cells. The compound increased the S-phase population of treated cells, indicating a blockade in cell cycle progression at doses near its IC50 value .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound revealed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.03 to 5.0 μM against various strains, showcasing its potential as an anti-TB agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride derivatives while minimizing byproduct formation?

  • Methodological Answer : A two-step approach is recommended: (1) Cyclocondensation of 1,3-dichloroacetone with aminopyrimidine precursors in refluxing 1,2-dimethoxyethane to form the core imidazo[1,2-a]pyrimidine structure. (2) Controlled sulfonylation using sodium benzenesulfinate or similar reagents under anhydrous conditions to introduce the sulfonyl chloride group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time, as excess chlorinating agents can lead to over-substitution or decomposition .

Q. What safety protocols are critical when handling sulfonyl chloride derivatives like this compound?

  • Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line) to prevent moisture-induced hydrolysis. Employ personal protective equipment (PPE), including acid-resistant gloves and goggles. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., SO2_2 or HCl). Quench excess reagents with ice-cold sodium bicarbonate before disposal .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substitution patterns and purity. X-ray crystallography (e.g., using a Bruker SMART APEX CCD diffractometer) resolves bond angles and lattice parameters, critical for verifying sulfonyl chloride positioning. IR spectroscopy identifies S=O stretches (~1350–1150 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states and nucleophilic attack pathways. Compare theoretical results with experimental kinetic data (e.g., reaction rates in buffered solutions). This approach clarifies pH-dependent selectivity, such as preferential sulfonamide formation at neutral pH versus hydrolysis under acidic conditions .

Q. What catalytic systems enhance the regioselectivity of Friedel-Crafts acylation or sulfonylation in imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Use Lewis acid catalysts (e.g., FeCl3_3 or silica-supported sulfonic acids) to direct electrophilic substitution to the C-3 position. For example, silica sulfuric acid/ethylene glycol systems improve yield (up to 85%) in acetylation reactions by stabilizing transition states. Optimize solvent polarity (e.g., DCM vs. DMF) to suppress side reactions at competing sites .

Q. How do steric and electronic effects influence the biological activity of imidazo[1,2-a]pyrimidine-3-sulfonamide analogs?

  • Methodological Answer : Synthesize analogs with substituents varying in size (e.g., methyl vs. phenyl) and electron-withdrawing/donating groups (e.g., -NO2_2 vs. -OCH3_3). Assess bioactivity via enzyme inhibition assays (e.g., phosphodiesterase inhibition). QSAR modeling correlates logP, polar surface area, and steric parameters with IC50_{50} values to identify pharmacophore requirements .

Q. What strategies mitigate crystallization challenges in this compound derivatives for structural studies?

  • Methodological Answer : Employ solvent vapor diffusion with mixed solvents (e.g., DMSO/EtOH) to grow single crystals. For recalcitrant compounds, use seeding techniques or high-throughput crystallization screens (e.g., Hampton Research Crystal Screen™). Trituration with non-polar solvents (hexane/ether) can purify amorphous solids prior to XRD analysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for this compound synthesis across literature sources?

  • Methodological Answer : Systematically replicate protocols while controlling variables (purity of starting materials, solvent grade, reaction scale). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry). Validate results via independent characterization (HPLC-MS, 1^1H NMR) and compare with crystallographic data to confirm structural consistency .

Q. Why do some studies report instability of this compound under ambient conditions, while others describe long-term storage?

  • Methodological Answer : Stability correlates with moisture and oxygen exposure. Conduct accelerated degradation studies (40°C/75% RH) to quantify decomposition kinetics. Store derivatives under argon in anhydrous solvents (e.g., THF or acetonitrile) with molecular sieves. Lyophilization may stabilize solids, but confirm via DSC to exclude polymorphic transitions .

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